2-(4-Methylphenyl)-1,2-diphenylethan-1-one
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Overview
Description
2-(4-Methylphenyl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group attached to a phenyl ring, which is further substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(4-Methylphenyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of monoamines by neurons, affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic ketone structure but with different substituents.
Benzophenone: Another aromatic ketone with a simpler structure.
Uniqueness
2-(4-Methylphenyl)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50353-99-6 |
---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H18O/c1-16-12-14-18(15-13-16)20(17-8-4-2-5-9-17)21(22)19-10-6-3-7-11-19/h2-15,20H,1H3 |
InChI Key |
UMEHMCFSUPLAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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